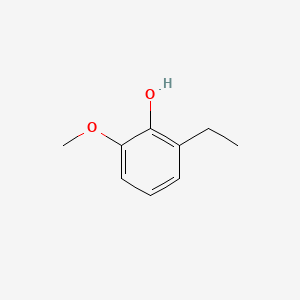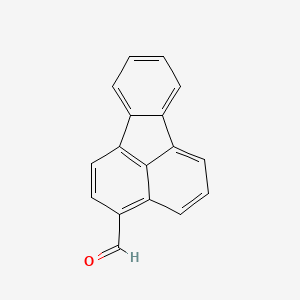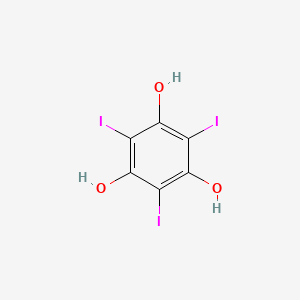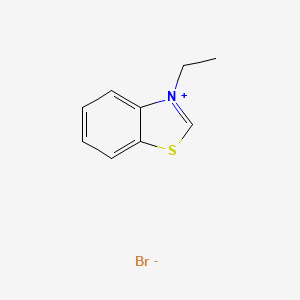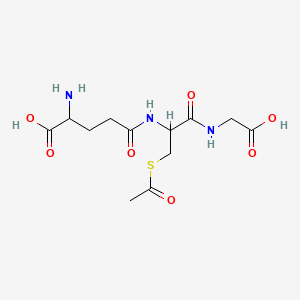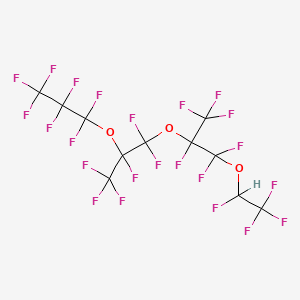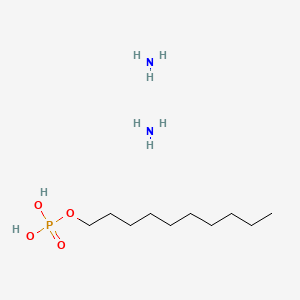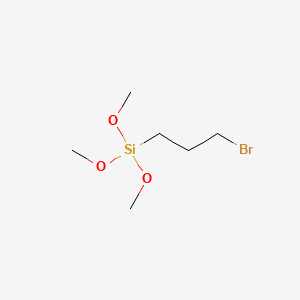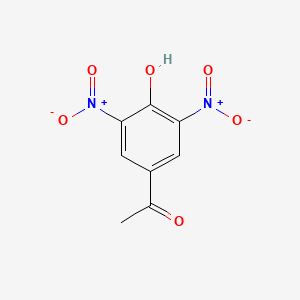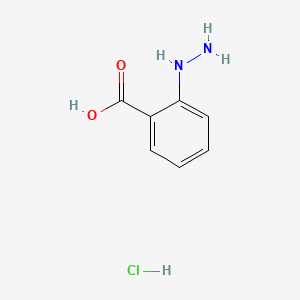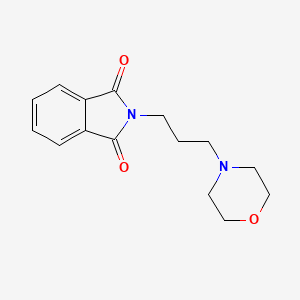
2-(3-Morpholinopropil)isoindolina-1,3-diona
Descripción general
Descripción
2-(3-Morpholinopropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with a morpholinopropyl substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoindoline and morpholine moieties imparts unique chemical and biological properties to the molecule.
Aplicaciones Científicas De Investigación
2-(3-Morpholinopropyl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and polymer additives.
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
The isoindoline-1,3-dione derivatives were tested in silico (on the human dopamine receptor d2) to predict their affinities and some pharmacokinetic parameters .
Result of Action
It is known that isoindoline-1,3-dione derivatives can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been achieved using simple heating and relatively quick solventless reactions , suggesting that the synthesis process is environmentally friendly .
Análisis Bioquímico
Cellular Effects
Some isoindoline-1,3-dione derivatives have been found to have inhibitory effects on the viability of cancer cells
Molecular Mechanism
Some isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Morpholinopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-aminopropylmorpholine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or tetrahydrofuran. The general reaction scheme is as follows:
Step 1: Phthalic anhydride is reacted with 3-aminopropylmorpholine in the presence of a base (e.g., triethylamine) to form the intermediate.
Step 2: The intermediate undergoes cyclization to yield 2-(3-Morpholinopropyl)isoindoline-1,3-dione.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Morpholinopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline ring or the morpholine substituent.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Comparación Con Compuestos Similares
Phthalimide: Shares the isoindoline-1,3-dione core but lacks the morpholinopropyl substituent.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, providing different chemical and biological properties.
Uniqueness: 2-(3-Morpholinopropyl)isoindoline-1,3-dione is unique due to the presence of the morpholinopropyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
2-(3-morpholin-4-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h1-2,4-5H,3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFSVFJDQAQTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218376 | |
| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-95-7 | |
| Record name | 2-[3-(4-Morpholinyl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6820-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006820957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




